![molecular formula C18H20O3 B2453020 2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester CAS No. 67258-86-0](/img/structure/B2453020.png)
2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is a synthesized organic compound that belongs to the family of carboxylic acids. It has the molecular formula C18H20O3 and a molecular weight of 284.3496 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
. This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
The molecular weight of “2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is 284.3496 .Applications De Recherche Scientifique
- Research Findings :
- EGFR-TK Inhibition : 4-(Benzyloxy)phenyl pivalate has been investigated as a promising EGFR-TK (epidermal growth factor receptor tyrosine kinase) inhibitor . EGFR overexpression is associated with various cancers, including breast, liver, colon, and prostate cancers.
- Antiproliferative Activity : Compound 10c exhibited potent anticancer activity against human cancer cell lines (HCT116, HepG-2, and MCF7) with IC50 values ranging from 1.82 to 5.55 μM. Importantly, it was safe for normal cells (WI-38) compared to the reference drug doxorubicin .
- EGFR-TK Inhibition : Compounds 5a and 10b showed excellent EGFR-TK inhibition (IC50 of 0.09 and 0.16 μM, respectively) compared to gefitinib (IC50 = 0.04 μM) .
- Activity Against HER3 and HER4 : Compound 5a also displayed good activity against HER3 and HER4 (IC50 values of 0.18 and 0.37 μM, respectively) compared to gefitinib .
- Apoptotic Induction : Compound 5a induced mitochondrial apoptotic pathways and increased ROS accumulation in HepG-2 cells .
- Drug-Likeness : Both compounds 5a and 10b exhibited promising drug-likeness properties .
- EGFR Kinase Inhibition : These derivatives were evaluated for EGFR kinase inhibitory activity and antiproliferative effects against human cancer cell lines (MCF-7, A549, HCT-116, and SiHa) .
Anticancer Activity
Novel Bipyrazole Derivatives
Tubulin Polymerization Inhibition
Mécanisme D'action
Target of Action
The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .
Mode of Action
4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .
Biochemical Pathways
The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
This suggests that the compound’s bioavailability may be influenced by the route of administration .
Result of Action
The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHWZIIVKJIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.